![molecular formula C21H42O7 B14366104 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 91318-76-2](/img/structure/B14366104.png)
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound known for its unique structural properties It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with 2-(octyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of targeted drug delivery and controlled release systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This is primarily due to the presence of multiple ether groups in its structure, which can coordinate with metal ions through lone pairs of electrons on the oxygen atoms. The formation of these complexes can influence various molecular targets and pathways, leading to the desired effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane include other crown ethers such as:
- 1,4,7,10,13-Pentaoxacyclopentadecane
- 1,4,7,10-Tetraoxacyclododecane
- 1,4,7-Trioxacyclononane
Uniqueness
What sets this compound apart from other crown ethers is its specific structural modification with the octyloxyethoxy group. This modification enhances its ability to interact with a broader range of molecules and ions, making it more versatile in various applications. Additionally, the presence of the octyloxyethoxy group can influence the compound’s solubility, stability, and overall reactivity, further distinguishing it from other similar compounds.
Properties
CAS No. |
91318-76-2 |
|---|---|
Molecular Formula |
C21H42O7 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-(2-octoxyethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-22-13-15-26-19-21-20-27-16-14-24-10-9-23-11-12-25-17-18-28-21/h21H,2-20H2,1H3 |
InChI Key |
UMLSYWZVEGAUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
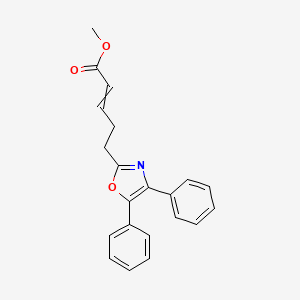
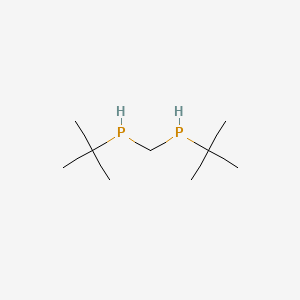
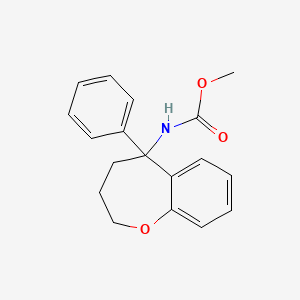
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
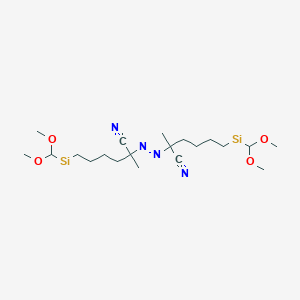
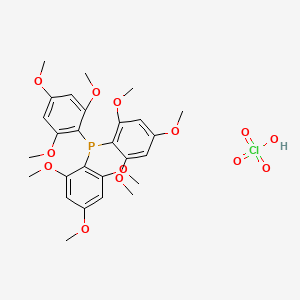

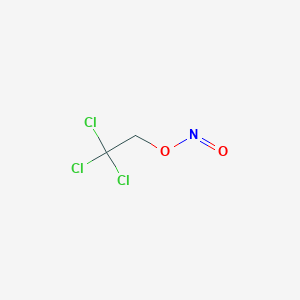
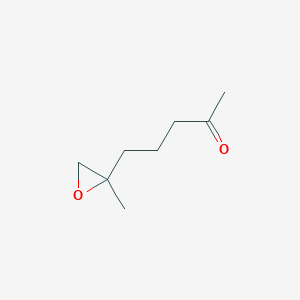
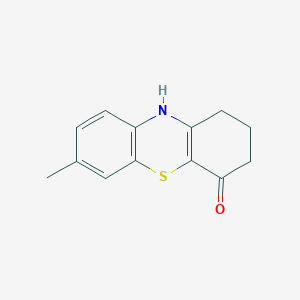
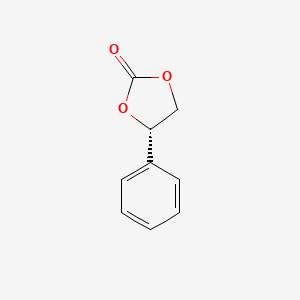
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
